![molecular formula C21H15NO5S B2469962 ethyl 3-(4-oxo-4H-chromene-3-carboxamido)benzo[b]thiophene-2-carboxylate CAS No. 477556-42-6](/img/no-structure.png)

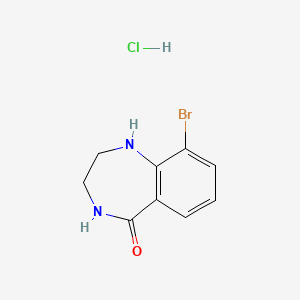

ethyl 3-(4-oxo-4H-chromene-3-carboxamido)benzo[b]thiophene-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

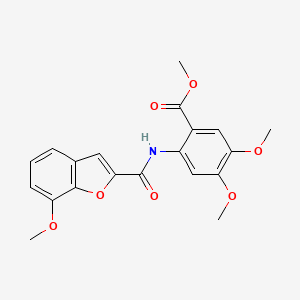

Description

“Ethyl 4-oxo-4H-chromene-3-carboxylate” is a chemical compound with the linear formula C12H10O4 . It’s a part of a collection of unique chemicals provided by Sigma-Aldrich . “Benzo[b]thiophene, 2-ethyl-” is another compound with the formula C10H10S .

Molecular Structure Analysis

The molecular structure of “Ethyl 4-oxo-4H-chromene-3-carboxylate” can be represented by the SMILES string O=C1C(C=CC=C2)=C2OC=C1C(OCC)=O . The molecular structure of “Benzo[b]thiophene, 2-ethyl-” is represented by the InChI string InChI=1S/C10H10S/c1-2-9-7-8-5-3-4-6-10(8)11-9/h3-7H,2H2,1H3 .

Physical And Chemical Properties Analysis

The average mass of “Ethyl 4-oxo-4H-chromene-3-carboxylate” is 218.205 Da . The average mass of “Benzo[b]thiophene, 2-ethyl-” is 162.251 Da .

Scientific Research Applications

Heterocyclic Synthesis

Ethyl 4-oxo-4H-chromene-3-carboxylate serves as a valuable building block for synthesizing heterocyclic compounds. Researchers have employed it in the preparation of pyridine and chromene derivatives. Notably, these reactions occur without the use of toxic solvents, making it a green and environmentally friendly method .

Biologically Active Scaffolds

The chromene scaffold has attracted attention due to its diverse biological activities. Functionalized 4H-chromenes exhibit properties such as cell-proliferation inhibition, apoptosis induction, and cognitive improvement. Researchers explore the modification of ethyl 4-oxo-4H-chromene-3-carboxylate to create novel bioactive molecules .

Anticancer Agents

Ethyl 4-oxo-4H-chromene-3-carboxylate derivatives have potential as anticancer agents. Researchers have synthesized compounds using this scaffold, aiming to develop effective treatments against cancer cells. These efforts involve structural modifications to enhance potency and selectivity .

Metal Complexing Agents

The carboxylate group in ethyl 4-oxo-4H-chromene-3-carboxylate allows it to form complexes with metal ions. These complexes find applications in catalysis, materials science, and coordination chemistry. Researchers investigate their stability, reactivity, and potential industrial uses .

Catalysis

Ethyl 4-oxo-4H-chromene-3-carboxylate derivatives serve as reusable catalysts in various reactions. For instance, they participate in one-pot multi-component pathways without the need for hazardous solvents. Researchers explore their catalytic efficiency and versatility in organic synthesis .

Drug Discovery

Given the promising biological activities associated with chromene derivatives, scientists explore ethyl 4-oxo-4H-chromene-3-carboxylate as a starting point for drug discovery. Rational modifications can lead to novel compounds with therapeutic potential in various diseases .

Mechanism of Action

Target of Action

Compounds with a similar chromenopyridine nucleus have been reported to exhibit a wide range of pharmacological activities, including antibacterial, anti-inflammatory, antimicrobial, anti-hiv, and anticancer effects .

Mode of Action

It is known that chromenones, a class of compounds to which this molecule belongs, are known for their reactions with nucleophilic reagents . These reactions often involve the opening of the pyran ring and the formation of new heterocyclic systems .

Action Environment

It is known that the reactions of similar compounds proceed under mild conditions (ethanol, room temperature), suggesting that the compound could potentially be stable under a variety of environmental conditions .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 3-(4-oxo-4H-chromene-3-carboxamido)benzo[b]thiophene-2-carboxylate involves the condensation of 4-hydroxycoumarin with 2-aminothiophenol to form 4-(2-aminothiophenyl)-2H-chromen-2-one. This intermediate is then reacted with 3-nitrobenzoyl chloride to form 3-(4-nitrobenzoylamino)-4-(2-aminothiophenyl)-2H-chromen-2-one. Reduction of the nitro group with iron powder and acetic acid yields 3-(4-aminobenzoylamino)-4-(2-aminothiophenyl)-2H-chromen-2-one, which is then reacted with ethyl 2-bromo-3-oxobenzoate to form ethyl 3-(4-oxo-4H-chromene-3-carboxamido)benzo[b]thiophene-2-carboxylate.", "Starting Materials": [ "4-hydroxycoumarin", "2-aminothiophenol", "3-nitrobenzoyl chloride", "iron powder", "acetic acid", "ethyl 2-bromo-3-oxobenzoate" ], "Reaction": [ "4-hydroxycoumarin + 2-aminothiophenol -> 4-(2-aminothiophenyl)-2H-chromen-2-one", "4-(2-aminothiophenyl)-2H-chromen-2-one + 3-nitrobenzoyl chloride -> 3-(4-nitrobenzoylamino)-4-(2-aminothiophenyl)-2H-chromen-2-one", "3-(4-nitrobenzoylamino)-4-(2-aminothiophenyl)-2H-chromen-2-one + iron powder + acetic acid -> 3-(4-aminobenzoylamino)-4-(2-aminothiophenyl)-2H-chromen-2-one", "3-(4-aminobenzoylamino)-4-(2-aminothiophenyl)-2H-chromen-2-one + ethyl 2-bromo-3-oxobenzoate -> ethyl 3-(4-oxo-4H-chromene-3-carboxamido)benzo[b]thiophene-2-carboxylate" ] } | |

CAS RN |

477556-42-6 |

Product Name |

ethyl 3-(4-oxo-4H-chromene-3-carboxamido)benzo[b]thiophene-2-carboxylate |

Molecular Formula |

C21H15NO5S |

Molecular Weight |

393.41 |

IUPAC Name |

ethyl 3-[(4-oxochromene-3-carbonyl)amino]-1-benzothiophene-2-carboxylate |

InChI |

InChI=1S/C21H15NO5S/c1-2-26-21(25)19-17(13-8-4-6-10-16(13)28-19)22-20(24)14-11-27-15-9-5-3-7-12(15)18(14)23/h3-11H,2H2,1H3,(H,22,24) |

InChI Key |

YJTWDOOIFOBAGB-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2S1)NC(=O)C3=COC4=CC=CC=C4C3=O |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3,4-dimethylphenyl)-6-methyl-4-(4-methylphenyl)-5-oxo-2,5-dihydropyridazin-3-yl]furan-2-carboxamide](/img/structure/B2469882.png)

![methyl 3-(2-chlorophenyl)-5-[1-(2,4-dichlorophenyl)-3-(ethoxycarbonyl)-1H-pyrazol-4-yl]-1,2-oxazole-4-carboxylate](/img/structure/B2469886.png)

![2-[(4-fluorophenyl)sulfanyl]-4-methyl-5H,6H,7H-cyclopenta[d]pyrimidine](/img/structure/B2469889.png)

![3-[[1-[(E)-3-Phenylprop-2-enyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2469894.png)

![ethyl N-({1-[(2-chloro-6-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)carbamate](/img/structure/B2469898.png)

![[5-[(4-Fluorophenyl)sulfonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol](/img/structure/B2469900.png)

![Phenyl N-[4-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-N-methylcarbamate](/img/structure/B2469902.png)